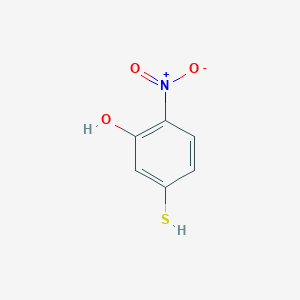
5-Mercapto-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mercapto-2-nitrophenol is an organic compound characterized by the presence of both a nitro group and a mercapto group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-2-nitrophenol typically involves the reaction of monochloromononitrophenols with a mercapto compound. The reaction is carried out in a liquid medium at temperatures ranging from 0 to 120°C. The mercapto compound used can vary, including hydrogen, alkyl groups, substituted alkyl groups, cycloalkyl groups, aryl groups, or substituted aryl groups .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Mercapto-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alcoholates or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Aminophenols.
Substitution: Alkoxy or amino-nitrophenols.
Scientific Research Applications
5-Mercapto-2-nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Mercapto-2-nitrophenol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it has been shown to disrupt bacterial cell walls and inhibit essential enzymes, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and conditions.
Comparison with Similar Compounds
2-Mercaptoethanol: Used as a reducing agent and antioxidant.
4-Amino-5-mercapto-1,2,4-triazole: Known for its biological activities, including antimicrobial and anticancer properties.
Uniqueness: 5-Mercapto-2-nitrophenol is unique due to the presence of both a nitro group and a mercapto group on the same phenol ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C6H5NO3S |
|---|---|
Molecular Weight |
171.18 g/mol |
IUPAC Name |
2-nitro-5-sulfanylphenol |
InChI |
InChI=1S/C6H5NO3S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,8,11H |
InChI Key |
BDFDUQZJUVRHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



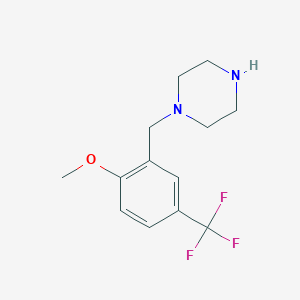

![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)

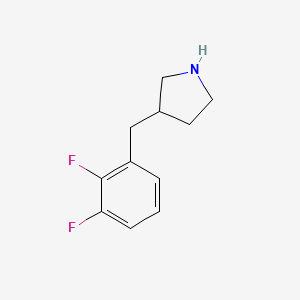
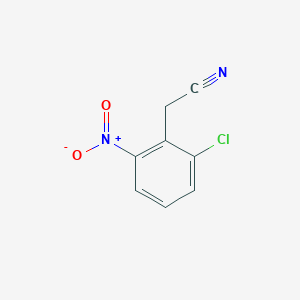
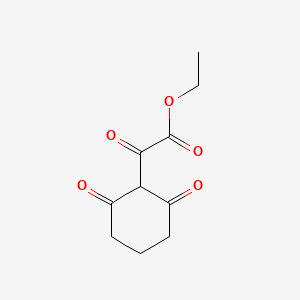
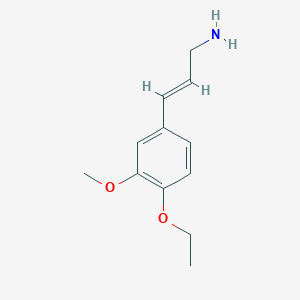

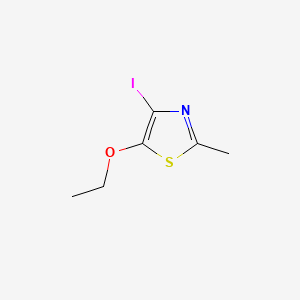
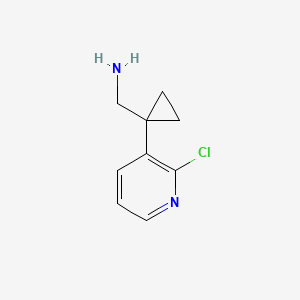
![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylicacid](/img/structure/B13595724.png)

